2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane
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Description
2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane is a chemical compound with the molecular formula C12H21NO3 . Its IUPAC name is tert-butyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate . The compound has a molecular weight of 227.3 g/mol .
Molecular Structure Analysis
The InChI code for 2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane is 1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)10(14)6-8/h8-10,14H,4-7H2,1-3H3 . The compound has a complex structure with a bicyclic ring system .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 49.8 Ų, a rotatable bond count of 2, and a complexity of 285 . It has an exact mass of 227.15214353 g/mol and a monoisotopic mass of 227.15214353 g/mol .Scientific Research Applications
properties
IUPAC Name |
tert-butyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)10(14)6-8/h8-10,14H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFQJOPVEDWZCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane |
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